![molecular formula C21H26N6O2 B611444 Tovinontrine CAS No. 2062661-53-2](/img/structure/B611444.png)
Tovinontrine
描述
Tovinontrine is a highly selective inhibitor of phosphodiesterase 9 (PDE9). It is being developed as an orally administered therapy for patients with sickle cell disease and beta-thalassemia . This compound increases intracellular cyclic guanosine monophosphate levels and has been shown in preclinical studies to increase fetal hemoglobin expression and reduce hemolysis and sickling of red blood cells .
准备方法
The synthesis of tovinontrine involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced in a highly controlled environment to ensure its purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反应分析
Tovinontrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Scientific Research Applications
Tovinontrine has several notable applications across various fields:
Chemistry
- Model Compound : this compound serves as a model compound for studying the inhibition of phosphodiesterase 9 and its effects on cGMP levels, which is crucial for understanding various biochemical pathways.
Biology
- Fetal Hemoglobin Expression : Research indicates that this compound may enhance fetal hemoglobin expression, potentially providing therapeutic benefits in conditions characterized by reduced oxygen delivery due to abnormal hemoglobin .
- Red Blood Cell Dynamics : The compound has been investigated for its ability to reduce hemolysis and improve red blood cell function, which is particularly relevant in the context of sickle cell disease and beta-thalassemia.
Medicine
- Therapeutic Development : this compound is being developed as an oral treatment option for patients with sickle cell disease and beta-thalassemia. Its mechanism of action may alleviate symptoms associated with these disorders by improving red blood cell functionality and reducing vaso-occlusive crises .
Industry Applications
- Drug Development : The compound's unique properties have made it a candidate for further research into new therapeutic agents targeting phosphodiesterase 9, which may have broader implications in treating other vascular and hematological disorders.
Clinical Trials and Case Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:
Phase 2b Clinical Trials
-
Ardent Trial (Sickle Cell Disease)
- Objective: To assess the annualized rate of vaso-occlusive crises in patients receiving this compound compared to placebo.
- Results: The trial showed no significant difference in the median annualized rate of vaso-occlusive crises between the high-dose this compound group and the placebo group, leading to a reconsideration of its efficacy in this indication .
- Forte Trial (Beta-Thalassemia)
Summary of Clinical Findings
Trial Name | Condition | Primary Endpoint | Results | Status |
---|---|---|---|---|
Ardent | Sickle Cell Disease | Annualized rate of vaso-occlusive crises | No significant difference from placebo | Discontinued |
Forte | Beta-Thalassemia | Transfusion burden reduction | No meaningful benefit observed | Discontinued |
作用机制
Tovinontrine exerts its effects by inhibiting phosphodiesterase 9, an enzyme that selectively degrades cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases intracellular cyclic guanosine monophosphate levels, leading to various downstream effects. These effects include increased fetal hemoglobin expression, reduced hemolysis, and decreased sickling of red blood cells . The molecular targets and pathways involved in these processes are primarily related to the cyclic guanosine monophosphate signaling pathway .
相似化合物的比较
Tovinontrine is unique in its high selectivity and potency as a phosphodiesterase 9 inhibitor. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which target different phosphodiesterase enzymes. Unlike these compounds, this compound specifically targets phosphodiesterase 9, making it particularly effective for conditions like sickle cell disease and beta-thalassemia . Other similar compounds include:
Sildenafil: A phosphodiesterase 5 inhibitor used to treat erectile dysfunction and pulmonary hypertension.
Tadalafil: Another phosphodiesterase 5 inhibitor with similar uses as sildenafil.
Vardenafil: Also a phosphodiesterase 5 inhibitor used for similar indications.
This compound’s specificity for phosphodiesterase 9 sets it apart from these other inhibitors, providing a unique therapeutic profile for specific medical conditions.
生物活性
Tovinontrine, also known as IMR-687, is a highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). This compound has garnered attention for its potential therapeutic applications in treating hemoglobinopathies, particularly sickle cell disease (SCD) and beta-thalassemia. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and its mechanisms of action.
This compound operates primarily by inhibiting PDE9, an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). cGMP is a critical signaling molecule involved in various physiological processes, including vascular biology and hemoglobin production in red blood cells (RBCs). In SCD and beta-thalassemia, lower levels of cGMP are associated with increased inflammation, reduced blood flow, and impaired nitric oxide-mediated vasodilation. By inhibiting PDE9, this compound increases cGMP levels, which may lead to several beneficial effects:
- Increased fetal hemoglobin (HbF) : Reactivation of HbF can ameliorate symptoms in SCD.
- Reduced RBC adhesion : Lower adhesion may decrease vaso-occlusive crises (VOCs).
- Improved vascular function : Enhanced nitric oxide signaling can lead to better blood flow.
Phase 2a and Open-Label Extension Trials
Initial studies included a Phase 2a trial followed by an open-label extension (OLE) trial for SCD patients. Key findings from these trials include:
- Safety and Tolerability : this compound was generally well-tolerated with no significant adverse events leading to discontinuation. Common side effects included nausea, headache, and dizziness .
- Efficacy in VOC Reduction : The median annualized VOC rate decreased significantly from 5.0 per year in the placebo group to 3.1 per year after treatment with this compound over a median duration of 11.6 months . In the OLE trial, 22% of subjects showed an increase in HbF greater than 3%, highlighting potential efficacy in modifying disease pathology .
Phase 2b Trials
The Ardent Phase 2b trial for SCD and the Forte Phase 2b trial for beta-thalassemia aimed to further evaluate the efficacy of this compound. However, interim results indicated disappointing outcomes:
- Ardent Trial Results : No significant difference was observed in the median annualized VOC rate between the high-dose this compound group and placebo (1.89 vs. 2.02 VOCs per year) . Although trends suggested potential benefits at lower doses, none were statistically significant.
- Forte Trial Results : Similar findings were reported for beta-thalassemia, where no meaningful reduction in transfusion burden or improvement in disease-related biomarkers was noted .
Summary of Clinical Findings
Trial Name | Condition | Key Findings |
---|---|---|
Phase 2a | Sickle Cell Disease | Reduced VOC rate from 5.0 to 3.1 per year; well-tolerated; HbF increase in some patients |
Open-Label | Sickle Cell Disease | Continued safety; median duration of treatment was 11.6 months |
Ardent Phase 2b | Sickle Cell Disease | No significant difference in VOC rates; well-tolerated; adverse events included nausea and headache |
Forte Phase 2b | Beta-Thalassemia | No meaningful benefit in transfusion burden; well-tolerated |
Preclinical Studies
Preclinical data have also been promising, particularly regarding beta-thalassemia models:
属性
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNPYYVGANHRJ-GDBMZVCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062661-53-2 | |
Record name | Tovinontrine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMR-687 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOVINONTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。